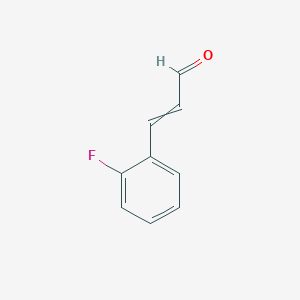

(2E)-3-(2-Fluorophenyl)prop-2-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(2-Fluorophenyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehyde derivatives It is characterized by the presence of a fluorine atom on the phenyl ring and an aldehyde group at the end of the propenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)prop-2-enal can be achieved through several methods. One common approach involves the condensation of 2-fluorobenzaldehyde with acrolein in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)prop-2-enal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(2-Fluorophenyl)prop-2-enoic acid.

Reduction: 3-(2-Fluorophenyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-Fluorophenyl)prop-2-enal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. Fluorine-containing compounds are known to interact with biological targets in unique ways, leading to the development of novel pharmaceuticals.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)prop-2-enal involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(4-Fluorophenyl)prop-2-enal: Similar structure but with the fluorine atom on the para position of the phenyl ring.

(2E)-3-(2-Chlorophenyl)prop-2-enal: Similar structure but with a chlorine atom instead of fluorine.

(2E)-3-(2-Bromophenyl)prop-2-enal: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(2E)-3-(2-Fluorophenyl)prop-2-enal is unique due to the position of the fluorine atom on the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

Biological Activity

(2E)-3-(2-Fluorophenyl)prop-2-enal, also known as 2-fluorocinnamaldehyde, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique chemical properties imparted by the fluorine atom. This article delves into its biological activities, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H9F, characterized by a propenal structure with a fluorinated phenyl group. The presence of fluorine enhances its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. The fluorine atom plays a crucial role in enhancing the compound's ability to interact with biological targets, which may influence enzyme and receptor binding affinities. This interaction can modulate various biological pathways, suggesting potential for pharmacological applications.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth at certain concentrations. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, which is particularly relevant in cancer metabolism.

- Receptor Binding : The presence of the fluorine atom enhances hydrogen bonding capabilities, increasing binding affinity to receptors involved in inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study: Anticancer Potential

A study focused on the cytotoxic effects of this compound on glioblastoma cells revealed significant apoptosis induction at micromolar concentrations. The compound's ability to inhibit glycolysis was highlighted as a potential therapeutic strategy against aggressive cancers like glioblastoma multiforme (GBM). Fluorinated derivatives showed enhanced stability and uptake compared to non-fluorinated analogs, suggesting improved pharmacokinetics for clinical applications .

Properties

IUPAC Name |

3-(2-fluorophenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSYHZMJKDCFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.